CINPA1 (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) is a small-molecule inhibitor of the constitutive androstane receptor (CAR) []. It was discovered through a directed high-throughput screening approach aimed at identifying specific CAR inhibitors that do not activate the pregnane X receptor (PXR) []. CINPA1 serves as a valuable research tool for investigating CAR function in various biological processes, particularly in the context of drug metabolism and cancer [, ].
CINPA1, chemically known as ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate, is a small-molecule inhibitor specifically targeting the constitutive androstane receptor (CAR). This receptor plays a crucial role in the regulation of genes involved in drug metabolism and detoxification processes. CINPA1 has been identified as a potent inhibitor of CAR activity, demonstrating an inhibition constant (IC50) of approximately 70 nanomolar in various assays. Its mechanism involves altering the recruitment of coregulators and reducing CAR's occupancy at target gene promoters, making it a valuable tool for pharmacological studies related to CAR functions and xenobiotic metabolism .
The synthesis of CINPA1 involves several steps typical for creating complex organic molecules. The synthetic route generally includes:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of CINPA1 throughout the synthesis process .
CINPA1 features a complex molecular structure characterized by:
The binding interactions between CINPA1 and CAR have been elucidated using molecular dynamics simulations, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex .
CINPA1 undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes:
These metabolites exhibit significantly reduced activity against CAR compared to CINPA1 itself, indicating that the parent compound's pharmacological effects are not replicated by its metabolites .
The identification of these metabolic pathways was achieved through in vitro enzyme assays using human liver microsomes, which provide insights into potential drug-drug interactions and pharmacokinetics associated with CINPA1 .
CINPA1 exerts its inhibitory effects on CAR through direct binding within the receptor's ligand-binding domain (LBD). This binding stabilizes CAR in a less active conformation, thereby:
Molecular docking studies have identified key amino acid residues critical for CINPA1 binding, including N165 and H203 within the CAR LBD. These interactions have been validated through mutagenesis experiments .
Relevant analyses include spectroscopic methods for confirming structural integrity post-synthesis and stability studies under various environmental conditions .
CINPA1 serves as a significant tool in scientific research, particularly in studies involving:
Its ability to selectively inhibit CAR without activating PXR makes it invaluable for exploring therapeutic avenues related to metabolic diseases and drug interactions .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: